

Elucidation of the Chemical Structure of Macrocin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Macrocin

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Abstract

Macrocin, a significant macrolide antibiotic, serves as a direct biosynthetic precursor to Tylosin, a widely used veterinary therapeutic. A comprehensive understanding of its chemical architecture is paramount for endeavors in drug development, semi-synthetic modifications, and the exploration of novel antibiotic derivatives. This technical guide provides a detailed examination of the chemical structure of **Macrocin**, leveraging spectroscopic data and established experimental protocols for macrolide antibiotics. Due to the limited availability of specific public domain spectroscopic data for **Macrocin** (also known as Tylosin C or 3"-O-demethyltylosin), this guide utilizes data from its closely related and extensively studied derivative, Tylosin A, as a representative model for illustrative purposes. The methodologies and principles described herein are directly applicable to the structural elucidation of **Macrocin**.

Chemical Structure and Properties

Macrocin is a 16-membered macrolide antibiotic produced by the bacterium *Streptomyces fradiae*.^[1] Its core structure consists of a macrocyclic lactone ring to which deoxy sugars are attached.^[2] The chemical formula for **Macrocin** is C₄₅H₇₅NO₁₇, with a molecular weight of approximately 902.1 g/mol.

Property	Value	Source
Molecular Formula	C ₄₅ H ₇₅ NO ₁₇	PubChem
Molecular Weight	902.1 g/mol	PubChem
IUPAC Name	2- [(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6- [(2R,3R,4R,5S,6R)-5- [(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15- [[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde	PubChem
Synonyms	Tylosin C, 3'''-O-demethyltylosin	Multiple Sources

Spectroscopic Data for Structural Elucidation

The definitive structure of macrolide antibiotics is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific peak assignments for **Macrocin** are not readily available, the following tables for Tylosin A demonstrate the type of data required for full structural elucidation. The chemical shifts are reported in parts per million (ppm).

Table 2.1.1: Representative ¹H NMR Data (based on Tylosin A in CDCl₃)[3][4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Representative)
9.66	s	1H	Aldehyde H-20
7.21 - 8.50	m	-	Aromatic/Vinylic Protons
4.0 - 5.0	m	-	Sugar Protons, CH-O
2.0 - 3.0	m	-	Aliphatic Protons
0.8 - 1.5	m	-	Methyl/Methylene Protons

Table 2.1.2: Representative ^{13}C NMR Data (based on Tylosin A in CDCl_3)[3][4]

Chemical Shift (ppm)	Carbon Type	Assignment (Representative)
203.4	C=O	Aldehyde C-20
174.3	C=O	Lactone C-1
110 - 150	C=C	Vinylic Carbons
90 - 105	C-O	Anomeric Carbons
60 - 80	C-O	Sugar/Aglycone Carbons
10 - 50	CH, CH ₂ , CH ₃	Aliphatic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the structure and identifying substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Table 2.2.1: Representative Mass Spectrometry Data (based on Tylosin A)[5][6]

m/z (Mass-to-Charge Ratio)	Ion Type	Interpretation
916.5	$[M+H]^+$	Protonated molecular ion of Tylosin A
772.5	$[M+H - \text{mycarose}]^+$	Loss of the mycarose sugar moiety
598.4	$[M+H - \text{mycarose} - \text{mycaminose}]^+$	Loss of both mycarose and mycaminose sugars
174.1	$[\text{mycaminose}+H]^+$	Fragment corresponding to the mycaminose sugar

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of macrolide antibiotics like **Macrocin**.

Isolation and Purification of Macrocin

- Fermentation: Culture *Streptomyces fradiae* in a suitable nutrient medium under optimal conditions for macrolide production.
- Extraction: After fermentation, adjust the pH of the filtrate to 9.0 and extract the macrolides using an organic solvent such as butyl acetate.^[7]
- Back Extraction: The organic extract is then subjected to a two-step back-extraction process. First, an acidic aqueous solution (pH 5.5-6.0) is used, followed by a more acidic solution (pH 2.5-4.0).^[7]
- Purification: The crude extract is purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate **Macrocin** from other Tylosin-related compounds.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **Macrocin** in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
- **2D NMR Experiments:** To establish connectivity, acquire two-dimensional NMR spectra, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To determine the stereochemistry by identifying protons that are close in space.

Mass Spectrometry

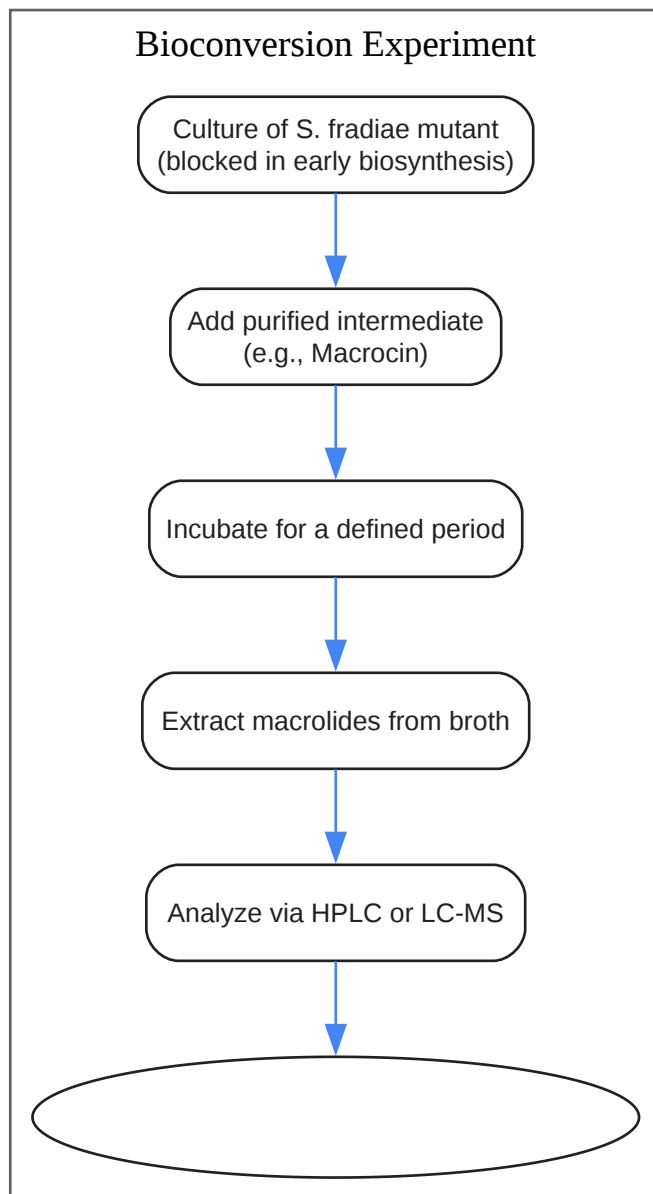
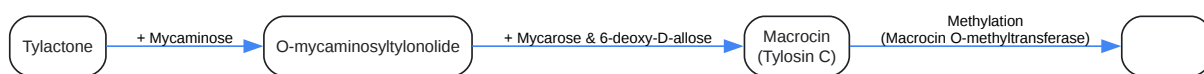
- **Sample Preparation:** Prepare a dilute solution of the purified **Macrocin** in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for large molecules.

- Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ($[M+H]^+$ or $[M+Na]^+$).
- Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides information about the different substructures of the molecule, such as the sugar moieties and the macrolide ring.^[6]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Tylosin

Macrocin is a key intermediate in the biosynthesis of Tylosin. The pathway involves the sequential addition of sugar moieties to the tylactone core.



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